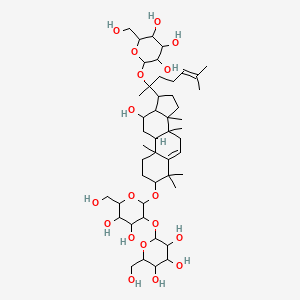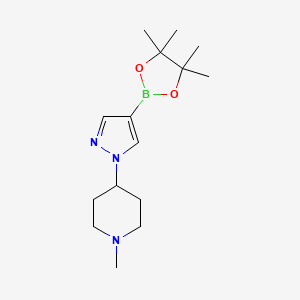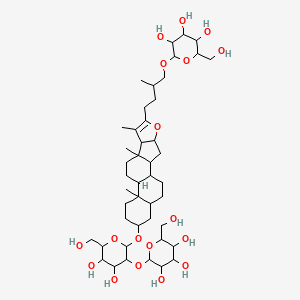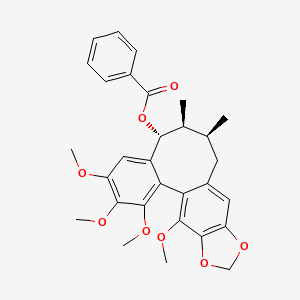
(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride” likely belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl group (a six-membered aromatic ring of carbon atoms) attached to an ethylamine group (a two-carbon chain with an amine group at one end). The presence of the trifluoro group suggests that three hydrogen atoms on the ethylamine part are replaced by fluorine atoms .Chemical Reactions Analysis
Phenethylamines can undergo a variety of chemical reactions, including but not limited to, oxidation, reduction, alkylation, and acylation . The specific reactions that “(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of phenethylamines include basicity due to the presence of the amine group, and lipophilicity due to the presence of the phenyl group . The trifluoro group could potentially affect the polarity, acidity/basicity, and reactivity of the compound.Wissenschaftliche Forschungsanwendungen
Phase Separation and Purification Techniques
Phenylethanoid compounds, closely related to "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" in structure, have been a subject of interest due to their biological relevance. The purification of these compounds using countercurrent separation (CCS) technology showcases the potential of advanced separation techniques in isolating specific compounds from complex mixtures. This methodology could be applicable to the study and purification of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" for research purposes (Luca et al., 2019).
Environmental Impact and Degradation Studies
Research on environmental contaminants such as triclosan and its by-products, though not directly related, emphasizes the importance of understanding the environmental fate, toxicity, and degradation pathways of chemicals. These studies can provide a framework for assessing the impact of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" in the environment and potential degradation products (Bedoux et al., 2012).
Application in Material Science
The exploration of MLCT (metal-to-ligand charge transfer) excited states in cuprous bis-phenanthroline compounds presents an interesting perspective on the application of coordination compounds in material science. The unique properties of these materials, such as long-lived excited states and emissive behavior, could inspire research into similar properties of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" derivatives in photophysical studies or material science applications (Scaltrito et al., 2000).
Advancements in Analytical Methods
The development of sensitive and selective analytical methods, as demonstrated in the determination of hydroxyproline, is crucial for the study of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride". Techniques that allow for precise quantification and characterization of compounds are essential for research and application in pharmacology and chemical synthesis (Stegemann & Stalder, 1967).
Pharmacological Applications
While direct studies on "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" were not identified, the pharmacological review of venlafaxine, a phenylethylamine derivative, indicates the potential of phenylethylamines in drug development. Understanding the mechanisms of action, efficacy, and safety profiles of similar compounds can guide research into therapeutic applications of "(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride" (Holliday & Benfield, 1995).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGOISHUDYBOS-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655106 |
Source


|
| Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128404-37-5 |
Source


|
| Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)






![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)
![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)